molecular formula C7H12N2O5S B1294501 2,5-Diaminoanisole sulfate CAS No. 66671-82-7

2,5-Diaminoanisole sulfate

Cat. No.: B1294501
CAS No.: 66671-82-7
M. Wt: 236.25 g/mol
InChI Key: HAGUXKMTUITVQW-UHFFFAOYSA-N
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Description

2,5-Diaminoanisole sulfate is an organic compound with the molecular formula C7H12N2O5S. It appears as a dark gray to very dark brown solid and is known for its hygroscopic properties. This compound is primarily used in the production of hair dyes and organic pigment intermediates .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of organic pigments and hair dyes , suggesting that it may interact with keratin proteins in hair or other pigment-related proteins.

Mode of Action

It’s known that this compound can be cyclized with glycerol in the presence of iodine and potassium iodide to generate 6-methoxy-4,7-phenanthroline . This suggests that it may undergo chemical transformations to interact with its targets.

Biochemical Pathways

Given its use in the production of organic pigments and hair dyes , it may be involved in the biosynthesis or modification of pigments.

Pharmacokinetics

As a sulfate salt, it is expected to be water-soluble , which could influence its absorption and distribution.

Result of Action

Its role in the production of organic pigments and hair dyes suggests that it may contribute to coloration processes .

Biochemical Analysis

Biochemical Properties

2,5-Diaminoanisole sulfate plays a significant role in biochemical reactions, particularly in the context of hair dyeing. It interacts with enzymes such as tyrosinase, which is involved in the oxidation of phenolic compounds. The interaction between this compound and tyrosinase leads to the formation of colored compounds, which are essential for the dyeing process . Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that contribute to its dyeing properties.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress responses and detoxification processes . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes such as tyrosinase, inhibiting or activating their activity. The binding of this compound to tyrosinase leads to the oxidation of the compound, resulting in the formation of colored products . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression. At high doses, this compound can cause significant toxic effects, including cellular damage and apoptosis . Animal studies have shown that high doses of this compound can lead to adverse effects on the liver, kidneys, and other organs.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its detoxification and excretion. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that are more easily excreted from the body . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress.

Preparation Methods

The synthesis of 2,5-Diaminoanisole sulfate involves several steps:

Chemical Reactions Analysis

2,5-Diaminoanisole sulfate undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Diaminoanisole sulfate has several applications in scientific research:

Comparison with Similar Compounds

2,5-Diaminoanisole sulfate can be compared with similar compounds such as:

These comparisons highlight the unique position of this compound in terms of its specific synthetic routes and applications.

Properties

IUPAC Name

2-methoxybenzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-7-4-5(8)2-3-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUXKMTUITVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66671-82-7
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66671-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3070468
Record name 2,5-Diaminoanisole sulfate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42909-29-5, 66671-82-7
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42909-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066671827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Diaminoanisole sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzene-1,4-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-methoxybenzene-1,4-diammonium sulphate
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Record name 2-METHOXY-P-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67P1A29GN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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